molecular formula C18H22N2O2 B247949 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide

3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide

Cat. No. B247949
M. Wt: 298.4 g/mol
InChI Key: DWIDPPSNAFYUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide, also known as BMMP, is a chemical compound that belongs to the class of amides. It has been widely studied for its potential applications in scientific research due to its unique properties.

Scientific Research Applications

3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases. 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide has also been studied for its potential use as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation, and to reduce the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide in lab experiments include its relatively simple synthesis method, its anti-inflammatory and anti-cancer properties, and its potential for use as a therapeutic agent. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide. One area of research could be the development of new therapeutic agents based on the structure of 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide. Another area of research could be the study of the mechanism of action of 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide in order to better understand its anti-inflammatory and anti-cancer properties. Additionally, further research could be done to explore the potential toxicity of 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide and to determine its safety for use in humans.
Conclusion:
In conclusion, 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new therapeutic agents. While there are limitations to its use in lab experiments, further research could lead to new discoveries and potential applications for this compound.

Synthesis Methods

The synthesis of 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide involves the reaction of 4-methoxybenzoyl chloride with benzylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-bromo-N-(4-methoxyphenyl)propanamide to yield 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide. The synthesis of 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide is a relatively simple process and can be carried out in a laboratory setting.

properties

Product Name

3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C18H22N2O2/c1-20(14-15-6-4-3-5-7-15)13-12-18(21)19-16-8-10-17(22-2)11-9-16/h3-11H,12-14H2,1-2H3,(H,19,21)

InChI Key

DWIDPPSNAFYUTM-UHFFFAOYSA-N

SMILES

CN(CCC(=O)NC1=CC=C(C=C1)OC)CC2=CC=CC=C2

Canonical SMILES

CN(CCC(=O)NC1=CC=C(C=C1)OC)CC2=CC=CC=C2

Origin of Product

United States

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